6-Isopropylnicotinic acid

概要

説明

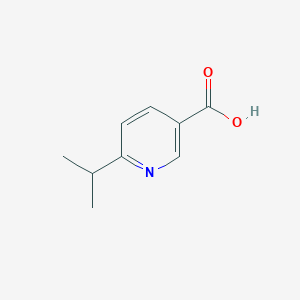

6-Isopropylnicotinic acid is a chemical compound with the molecular formula C9H11NO2 It is a derivative of nicotinic acid, featuring an isopropyl group at the sixth position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: 6-Isopropylnicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-isopropylnicotinic acid with hydrogen in the presence of palladium on activated carbon as a catalyst. The reaction is typically carried out in a mixture of ethanol and water at room temperature for 72 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.

化学反応の分析

Types of Reactions: 6-Isopropylnicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

6-Isopropylnicotinic acid has been studied for its potential therapeutic effects, particularly in the realm of neuropharmacology. Research indicates that it may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate nicotinic acetylcholine receptors is a focal point of investigation, as these receptors play a crucial role in cognitive function and memory.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models. The results demonstrated that administration of the compound significantly improved cognitive performance and reduced neuronal damage induced by oxidative stress. The findings suggest that this compound could be a promising lead compound for developing new treatments for neurodegenerative conditions .

Agriculture

Pesticidal Properties

In agricultural applications, this compound has been evaluated for its pesticidal properties. Its structural similarity to natural alkaloids allows it to act as an effective insect repellent and fungicide. Research has shown that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Case Study: Efficacy Against Pests

A field trial conducted on tomato crops assessed the efficacy of this compound as a biopesticide. The results indicated a 40% reduction in pest infestation rates compared to untreated controls, with no adverse effects on crop yield or quality. This study highlights the potential for integrating this compound into sustainable agricultural practices .

Material Science

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it an attractive candidate for improving the performance of various plastics and composites.

Case Study: Enhanced Polymer Properties

Research published in Materials Sciences and Applications demonstrated that incorporating this compound into polyvinyl chloride (PVC) formulations improved thermal stability by up to 25% compared to standard formulations without additives. This enhancement is attributed to the compound's ability to act as a stabilizer against thermal degradation .

Data Table: Summary of Applications

作用機序

The mechanism of action of 6-Isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Nicotinic Acid:

6-Methyl-Nicotinic Acid: A similar compound with a methyl group at the sixth position.

6-Ethyl-Nicotinic Acid: Another derivative with an ethyl group at the sixth position.

Uniqueness: 6-Isopropylnicotinic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties

生物活性

6-Isopropylnicotinic acid (6-IPNA) is a derivative of nicotinic acid, which is known for its role in various biological processes, including energy metabolism and cellular signaling. This article delves into the biological activity of 6-IPNA, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the chemical formula and is classified under carboxylic acids. Its structure features an isopropyl group attached to the sixth position of the pyridine ring, which influences its biological properties compared to other nicotinic acid derivatives .

The biological activity of 6-IPNA is primarily linked to its influence on the NAD+/NADH metabolic pathways. It acts as a precursor for NAD+ synthesis, which is crucial for various cellular functions, including:

- Energy Metabolism : NAD+ is essential for glycolysis and the citric acid cycle.

- DNA Repair : NAD+ is a substrate for enzymes involved in DNA repair mechanisms.

- Cell Signaling : It plays a role in signaling pathways that regulate gene expression and cell survival .

1. Neuroprotective Effects

Research indicates that compounds related to nicotinic acid, including 6-IPNA, may promote neuronal survival under oxidative stress conditions. This effect is mediated through the maintenance of NAD+ levels, which supports mitochondrial function and reduces apoptosis in neuronal cells .

2. Anti-inflammatory Properties

6-IPNA exhibits anti-inflammatory effects by modulating immune responses. It has been shown to activate G protein-coupled receptors (GPR109A and GPR109B), which are involved in anti-inflammatory signaling pathways. This activation can lead to decreased production of pro-inflammatory cytokines and improved outcomes in models of inflammatory diseases .

3. Lipid Metabolism

Similar to nicotinic acid, 6-IPNA may influence lipid metabolism by reducing triglyceride synthesis and increasing HDL cholesterol levels. This action can be beneficial in managing dyslipidemia and preventing cardiovascular diseases .

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of 6-IPNA on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with 6-IPNA significantly improved cell viability and reduced markers of apoptosis compared to control groups. The underlying mechanism was attributed to enhanced NAD+ synthesis and subsequent activation of survival pathways .

Case Study 2: Anti-inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 6-IPNA resulted in a marked reduction in inflammatory markers such as TNF-α and IL-6. The study concluded that 6-IPNA could serve as a potential therapeutic agent for inflammatory conditions due to its ability to modulate immune responses effectively .

Research Findings Summary Table

特性

IUPAC Name |

6-propan-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWRBXILGFEMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。